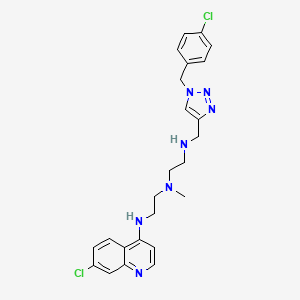

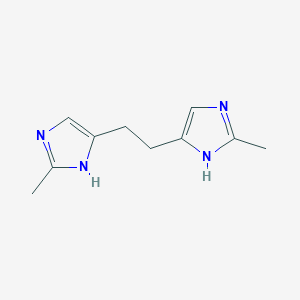

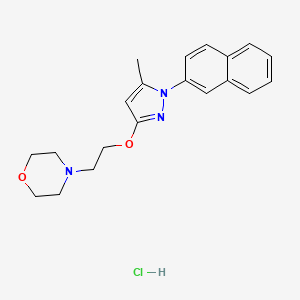

![molecular formula C30H51NO12 B607322 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 2126805-02-3](/img/structure/B607322.png)

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Descripción general

Descripción

“endo-BCN-PEG8-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .

Synthesis Analysis

The terminal carboxylic acid of “endo-BCN-PEG8-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis

The molecular weight of “endo-BCN-PEG8-acid” is 617.7 g/mol, and its molecular formula is C30H51NO12 . It contains a BCN group and a terminal carboxylic acid .Chemical Reactions Analysis

The BCN group of “endo-BCN-PEG8-acid” can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical and Chemical Properties Analysis

“endo-BCN-PEG8-acid” appears as a liquid . Its molecular weight is 617.7 g/mol, and its molecular formula is C30H51NO12 . The exact boiling point, melting point, flash point, and density are not specified .Aplicaciones Científicas De Investigación

Drug Delivery Systems

- Tumor Accumulation via the EPR Effect : Modification with PEG at the endo-position of antisense oligonucleotides (ASOs) enhances tumor accumulation, crucial for targeting solid tumors (Hagiwara et al., 2018).

- pH-Sensitive Drug Carriers : Triblock copolymers like PEG8-PDPAn-PEG8 exhibit pH-sensitivity, enabling them to be stable at neutral pH but swell and release drugs in acidic environments, making them effective for intracellular drug delivery (Hao et al., 2016).

- Gene Delivery to Tumors : Strategies involving PEGylation, such as multifunctional envelope-type nano devices (MENDs), can be employed for gene delivery to tumors via the EPR effect. Overcoming the 'PEG dilemma' is a critical focus in this area (Hatakeyama et al., 2011).

- Cancer-Targeted Therapy : Gold nanoparticles functionalized with pH-sensitive anticancer prodrugs and cancer-targeted peptides demonstrate potential in selectively eliminating cancer cells (Chen et al., 2015).

Nanotechnology and Biomaterials

- Bicontinuous Nanospheres (BCNs) : BCNs assembled from poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) show promise in dual intracellular delivery of lipophilic and water-soluble payloads, with potential applications in controlled drug delivery (Bobbala et al., 2020).

- Hydrogels for Cell Encapsulation : Bioorthogonal chemistry can be used to create polymer networks for cell encapsulation in hydrogels, employing compounds like BCN and PEG (Zhan et al., 2019).

- Photoinduction of Optical Anisotropy : Azobenzene-containing linear−dendritic diblock copolymers with PEG show potential in photoinduction of optical anisotropy, useful in advanced material applications (Barrio et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .

Mode of Action

endo-BCN-PEG8-acid interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of endo-BCN-PEG8-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .

Pharmacokinetics

It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of endo-BCN-PEG8-acid’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, endo-BCN-PEG8-acid can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of endo-BCN-PEG8-acid can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .

Safety and Hazards

“endo-BCN-PEG8-acid” is not classified as a hazard . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .

Cellular Effects

As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of endo-BCN-PEG8-acid involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKJPUANVDIPPF-FITHBNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

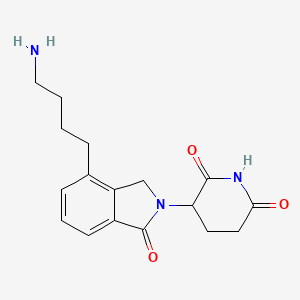

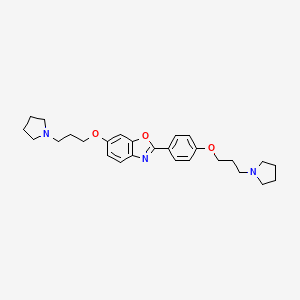

![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)

![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)